![molecular formula C12H20ClNOSi B8675340 tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane typically involves the reaction of 2-chloropyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-chloropyridine+tert-butyl-dimethylsilyl chloridebasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation with potassium permanganate can produce a pyridine N-oxide.
Scientific Research Applications
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane depends on its specific application. In organic synthesis, the compound can act as a protecting group for sensitive functional groups, preventing unwanted side reactions. In catalysis, it can coordinate to metal centers, stabilizing reactive intermediates and enhancing the efficiency of the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-[(2-chloropyridin-3-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-5-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-6-yl)methoxy]-dimethylsilane
Uniqueness
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is unique due to the specific positioning of the chloropyridinyl moiety, which can influence its reactivity and the types of reactions it undergoes. The presence of the tert-butyl and dimethylsilane groups also imparts distinct steric and electronic properties, making it a valuable compound in various chemical applications.
Properties
Molecular Formula |
C12H20ClNOSi |
|---|---|
Molecular Weight |
257.83 g/mol |
IUPAC Name |
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3 |
InChI Key |
FYGBOJOVTDLFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)
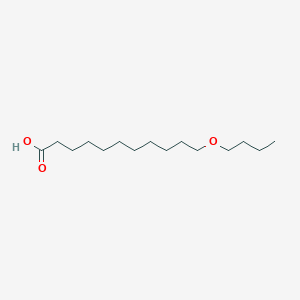
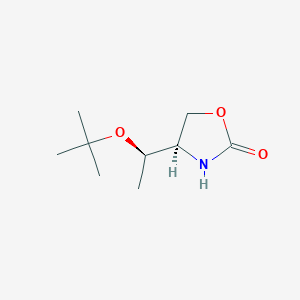


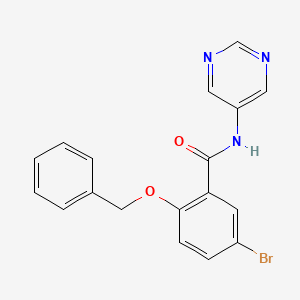

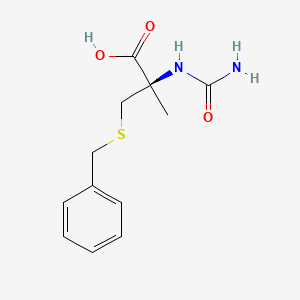

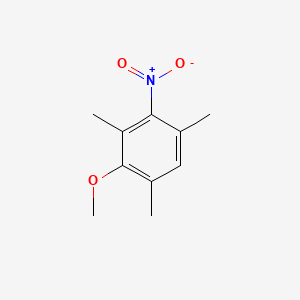
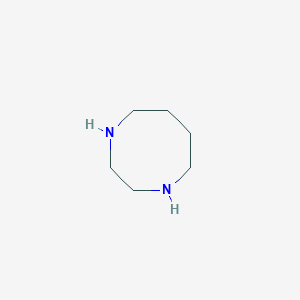
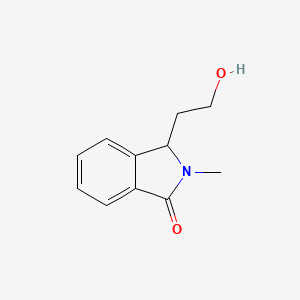

![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)
